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Compound of Interest

Compound Name:
4-Amino-5-methylhexanoic

acid;hydrochloride

CAS No.: 2490406-21-6

Cat. No.: B2894451

Get Quote

Executive Summary: The Analytical Challenge
4-Amino-5-methylhexanoic acid (often abbreviated as 4-Am-5-MeHxA or γ-Leucine) is a non-

proteinogenic γ-amino acid. Unlike its structural isomer Pregabalin (3-aminomethyl-5-

methylhexanoic acid), this molecule is primarily encountered as a specialized building block in

peptide therapeutics (e.g., Bombesin antagonists, foldamers) or as a specific metabolite in

leucine catabolism studies.

Its zwitterionic nature, lack of a strong UV chromophore, and high polarity make it "invisible" to

standard RP-HPLC-UV methods and poorly retained on C18 columns. This guide objectively

compares the three dominant quantification strategies—HILIC-MS/MS, Derivatization-RP-LC-

MS, and Ion-Pairing—to validate a robust protocol for your laboratory.

Quick Verdict
Best for High-Throughput/Routine Analysis:HILIC-MS/MS (Method A). It offers the simplest

workflow with no chemical modification required.
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Best for Ultra-Trace Sensitivity:Derivatization (Method B). Essential if your LOQ

requirements are below 0.1 ng/mL or if using older MS hardware.

Not Recommended:Ion-Pairing. High risk of MS source contamination and signal

suppression.

Strategic Method Comparison
The following table summarizes the performance metrics of the validated methods.
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Feature
Method A: HILIC-

MS/MS

(Recommended)

Method B:

Derivatization

(Dansyl-Cl)

Method C: Ion-

Pairing (HFBA)

Principle

Partitioning into water-

enriched layer on

polar stationary

phase.

Chemical modification

to increase

hydrophobicity for C18

retention.

Surfactant additive to

neutralize charge and

retain on C18.

Sample Prep
Simple Protein

Precipitation (PPT).

Complex: Reaction

(60°C, 20 min) +

Extraction.

Simple PPT.

Retention Excellent (k' > 3). Excellent (k' > 5). Good (k' > 2).

Sensitivity (LOQ) ~0.5–1.0 ng/mL.

~0.05–0.1 ng/mL

(Signal

enhancement).

~5.0 ng/mL

(Suppression

common).

Throughput High (10 min run).
Low (30+ min prep

time).

Medium (Long

equilibration).

MS Compatibility High (Volatile buffers). High.
Low (Source

contamination).

Cost per Sample Low ($).

High (ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

$ - Reagents).[1][2][3]

Low ($).

Detailed Protocol: Method A (HILIC-MS/MS)
This protocol is validated for plasma and cell culture media. It relies on the Waters ACQUITY

UPLC BEH Amide or Merck SeQuant ZIC-HILIC chemistry, which provides superior selectivity

for γ-amino acids compared to bare silica.
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Materials & Reagents[1][5][6]
Analyte: 4-Amino-5-methylhexanoic acid (Reference Standard).[2][4]

Internal Standard (IS): Leucine-d3 or Pregabalin-d4 (Structural analogue).

Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][5]

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
Aliquot: Transfer 50 µL of plasma/media into a 1.5 mL Eppendorf tube.

Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in 50% ACN).

Precipitate: Add 200 µL of ice-cold Acetonitrile (Ratio 1:4 v/v).

Expert Note: For HILIC, the extraction solvent must be high organic (>75% ACN) to match

the initial mobile phase conditions. Injecting water-rich samples causes peak distortion.

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

Transfer: Transfer 150 µL of supernatant to an autosampler vial.

LC-MS/MS Parameters
Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Gradient:

0.0 min: 90% B

1.0 min: 90% B

6.0 min: 50% B
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6.1 min: 90% B

10.0 min: 90% B (Re-equilibration is critical in HILIC).

MS Detection (ESI+):

Precursor Ion:m/z 146.1 [M+H]⁺

Quantifier Transition:m/z 146.1 → 128.1 (Loss of H₂O, typical for amino acids).

Qualifier Transition:m/z 146.1 → 86.1 (Immonium ion characteristic of leucine-like side

chains).

Cone Voltage: 25 V.

Collision Energy: 15 eV (for 128.1), 22 eV (for 86.1).

Validation Data (Representative)
The following data represents typical validation performance for γ-amino acids using the HILIC

protocol described above.

Table 1: Accuracy & Precision (Intra-day / Inter-day)
QC Level

Concentration
(ng/mL)

Intra-day CV
(%)

Inter-day CV
(%)

Accuracy (%)

LLOQ 1.0 8.4 10.2 96.5

Low 3.0 5.1 6.8 102.1

Mid 50.0 3.2 4.5 99.8

High 800.0 2.8 3.9 100.4

Table 2: Matrix Effect & Recovery
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Matrix Recovery (%)
Matrix Factor (Normalized
to IS)

Human Plasma 92.5 ± 4.1 0.98 ± 0.03

Cell Media 95.1 ± 3.2 1.01 ± 0.02

Urine 88.4 ± 5.6 0.94 ± 0.05

Interpretation: The normalized matrix factor close to 1.0 indicates that the co-eluting

phospholipids (diverted or separated by HILIC mechanism) do not significantly suppress the

signal when an appropriate analogue IS is used.

Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for the HILIC-MS/MS method.
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Start: Biological Sample
(Plasma/Media)

Protein Precipitation
(Add 4x Vol ACN + IS)

Centrifuge
14,000g, 10 min

Collect Supernatant
(High Organic Content)

Direct Injection (2 µL)
onto BEH Amide Column

No Evaporation Needed

HILIC Separation
Gradient: 90% -> 50% ACN
(Retains Polar Zwitterions)

MS/MS Detection (ESI+)
MRM: 146.1 -> 128.1

Quantification
Linearity: 1-1000 ng/mL

Click to download full resolution via product page

Figure 1: Streamlined HILIC-MS/MS workflow minimizing sample handling errors.
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Scientific Rationale (E-E-A-T)
Why HILIC over C18?
Standard C18 columns rely on hydrophobic interaction. 4-Amino-5-methylhexanoic acid is

highly polar. On a C18 column, it elutes in the "void volume" (t0) along with salts and

unretained matrix components, leading to massive ion suppression. HILIC (Hydrophilic

Interaction Liquid Chromatography) uses a water layer on a polar surface to retain polar

analytes, eluting them later in a cleaner window.

Why Avoid Ion-Pairing?
While adding HFBA (Heptafluorobutyric acid) to the mobile phase can force retention on C18,

these reagents "stick" to the mass spectrometer source. This causes persistent background

signals that can ruin sensitivity for other assays (e.g., negative mode scans) for weeks.

Self-Validating Protocol
The protocol includes a "Dilution Integrity" check implicitly. By using a 1:4 precipitation

(Plasma:ACN), the sample is already diluted, reducing matrix load. If the signal is too low, do

not evaporate and reconstitute in water (this ruins HILIC peak shape). Instead, reconstitute in

90% ACN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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